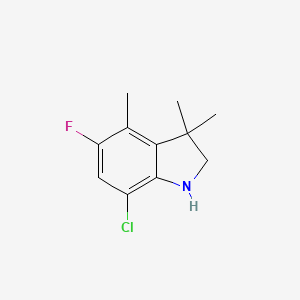
7-Chloro-5-fluoro-3,3,4-trimethyl-2,3-dihydro-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chloro-5-fluoro-3,3,4-trimethyl-2,3-dihydro-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely studied due to their significant biological activities and applications in various fields such as medicinal chemistry, pharmaceuticals, and organic synthesis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-5-fluoro-3,3,4-trimethyl-2,3-dihydro-1H-indole typically involves multistep organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline, the compound can be synthesized through a series of reactions including halogenation, alkylation, and cyclization .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of efficient catalysts can be employed to scale up the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
化学反応の分析
Types of Reactions
7-Chloro-5-fluoro-3,3,4-trimethyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its biological activity.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various reduced indole derivatives .
科学的研究の応用
7-Chloro-5-fluoro-3,3,4-trimethyl-2,3-dihydro-1H-indole has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 7-Chloro-5-fluoro-3,3,4-trimethyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular pathways depend on the specific biological context and the target molecules .
類似化合物との比較
Similar Compounds
1H-Indole-3-carbaldehyde: Another indole derivative with significant biological activities.
2,3-Dihydro-1H-indole: A simpler indole compound used in various synthetic applications.
2-Indolinone: Known for its use in medicinal chemistry and drug development
Uniqueness
7-Chloro-5-fluoro-3,3,4-trimethyl-2,3-dihydro-1H-indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chloro and fluoro substituents enhances its reactivity and potential biological activities compared to other indole derivatives .
特性
分子式 |
C11H13ClFN |
|---|---|
分子量 |
213.68 g/mol |
IUPAC名 |
7-chloro-5-fluoro-3,3,4-trimethyl-1,2-dihydroindole |
InChI |
InChI=1S/C11H13ClFN/c1-6-8(13)4-7(12)10-9(6)11(2,3)5-14-10/h4,14H,5H2,1-3H3 |
InChIキー |
LBMFTIKUSIGPDL-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=C(C=C1F)Cl)NCC2(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(5-Bromothiophen-2-YL)methyl]-1H-imidazol-2-amine](/img/structure/B13069041.png)
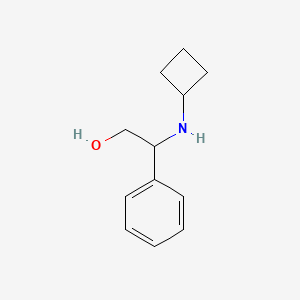
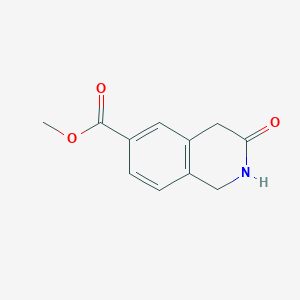
![ethyl 2-[3-(4-tert-butylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate](/img/structure/B13069051.png)
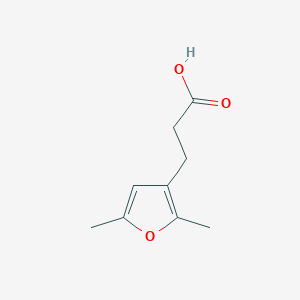
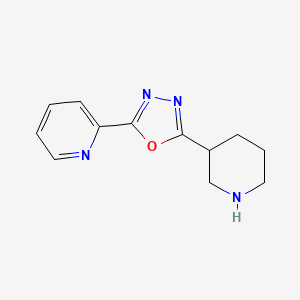
![3-[(3,4-Dimethylcyclohexyl)oxy]azetidine](/img/structure/B13069065.png)
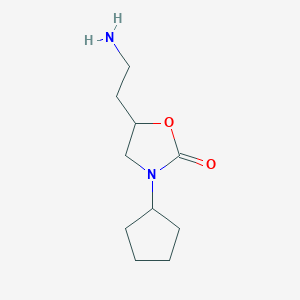
![1-{4-methoxy-3-[(4H-1,2,4-triazol-3-ylthio)methyl]phenyl}ethanone](/img/structure/B13069081.png)
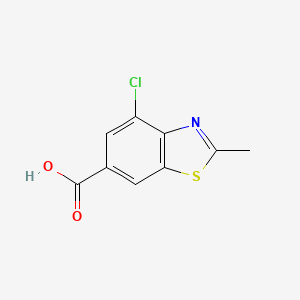
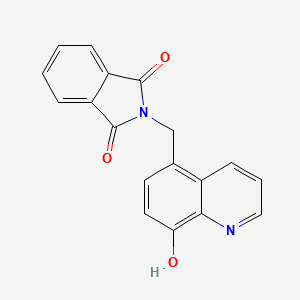
![tert-Butyl N-[(1S)-6-oxospiro[3.3]heptan-1-yl]carbamate](/img/structure/B13069107.png)
![[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methanethiol](/img/structure/B13069128.png)

